5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s a bicyclic system with multiple applications and is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
Benzothiazole derivatives have been synthesized for various purposes . For example, a series of N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives were synthesized and characterized as novel antimicrobial and antioxidant agents .Molecular Structure Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . It’s a heterocyclic compound, which means it has reactive sites that allow for functionalization .Chemical Reactions Analysis
Benzothiazole derivatives have been found to have diverse chemical reactivity . For example, one analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone, displayed an important antioxidant activity and could decrease reactive oxygen species production .Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . More specific physical and chemical properties would depend on the specific benzothiazole derivative.Mechanism of Action
While the specific mechanism of action for “5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol” is not available, benzothiazole derivatives have been found to interfere with various biological processes. For instance, Riluzole, a benzothiazole derivative, was found to interfere with glutamate neurotransmission .
Safety and Hazards
The safety and hazards of a specific benzothiazole derivative would depend on its specific structure and properties. For example, N-(2-AMINO-BENZOTHIAZOL-6-YL)-ACETAMIDE, a benzothiazole derivative, has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
5-(1,3-benzothiazol-6-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c14-9-12-11-8(13-9)5-1-2-6-7(3-5)15-4-10-6/h1-4H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXEOLFVRZFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNC(=S)O3)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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